

# An In-depth Technical Guide to 4-(3-Nitrophenyl)morpholine

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## Compound of Interest

Compound Name: 4-(3-Nitrophenyl)morpholine

Cat. No.: B053315

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(3-Nitrophenyl)morpholine**, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, synthesis methodologies, and its role as a precursor in the development of therapeutic agents, particularly in the context of cancer research.

## Core Compound Information

CAS Number: 116922-22-6

Molecular Formula:  $C_{10}H_{12}N_2O_3$

Synonyms: 4-Morpholinyl-3-nitrobenzene

## Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **4-(3-Nitrophenyl)morpholine**.

Property	Value	Reference
Molecular Weight	208.22 g/mol	[1][2][3]
Appearance	Yellow solid	[1]
Purity	≥ 99% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

Spectroscopic Data	Details
<sup>1</sup> H NMR	Spectrum available
<sup>13</sup> C NMR	Spectrum available
Mass Spectrometry	Data available
IR Spectrum	Data available

## Synthesis of 4-(3-Nitrophenyl)morpholine

The synthesis of **4-(3-Nitrophenyl)morpholine** and its analogs is frequently achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a halo-substituted nitrobenzene with morpholine in the presence of a base.

### General Experimental Protocol: Nucleophilic Aromatic Substitution

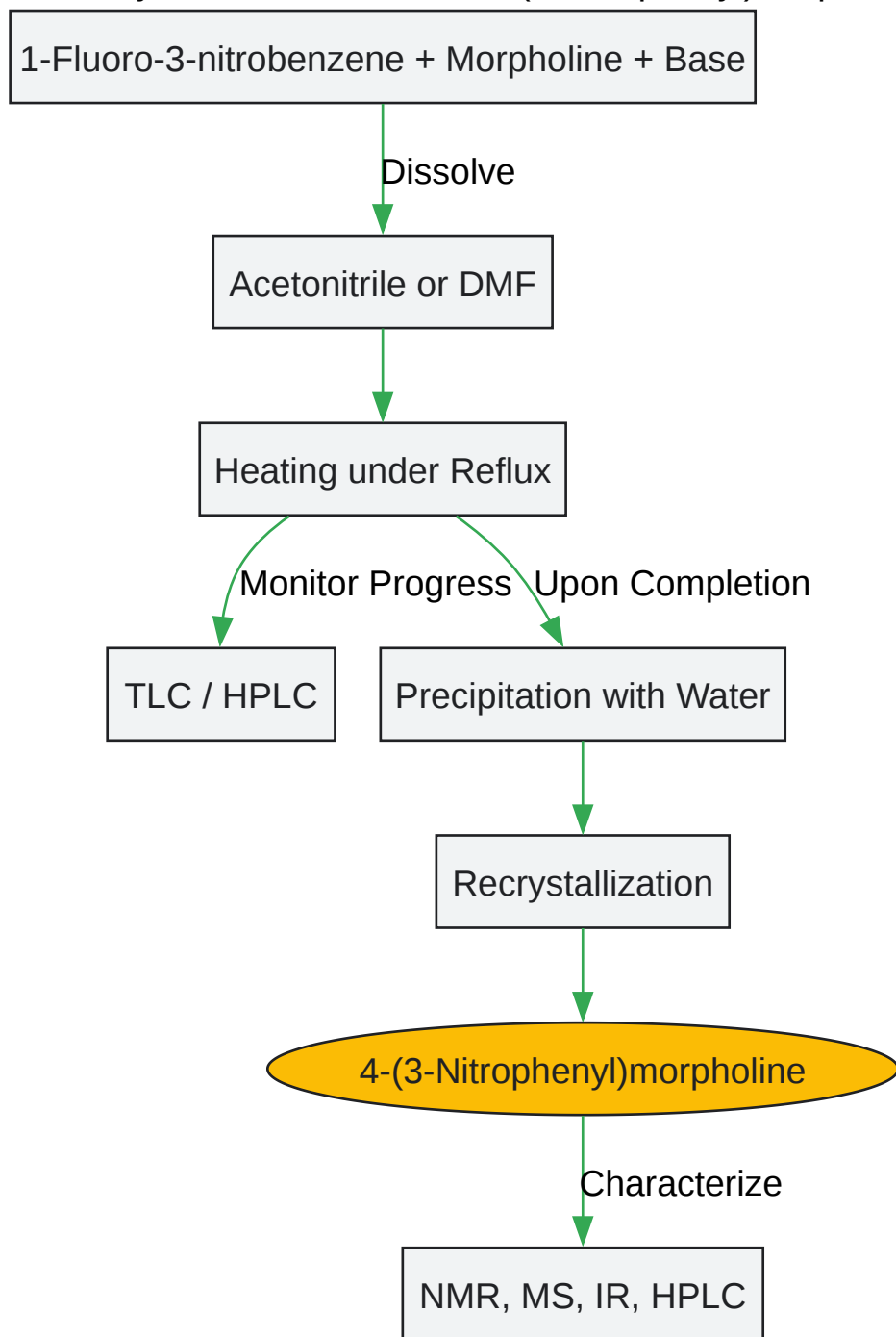
- **Reactants:** 1-fluoro-3-nitrobenzene and morpholine are used as the primary reactants. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrofluoric acid byproduct.
- **Solvent:** A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used.
- **Reaction Conditions:** The reaction mixture is heated, often under reflux, for several hours to ensure the completion of the reaction.

- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and water is added to precipitate the product. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a yellow solid.
- **Characterization:** The identity and purity of the synthesized **4-(3-Nitrophenyl)morpholine** are confirmed using analytical techniques such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), mass spectrometry, and IR spectroscopy. HPLC is used to determine the final purity.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4-(3-Nitrophenyl)morpholine**.

## General Synthesis Workflow for 4-(3-Nitrophenyl)morpholine



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Caption: General workflow for the synthesis of **4-(3-Nitrophenyl)morpholine**.

## Biological Activity and Applications in Drug Development

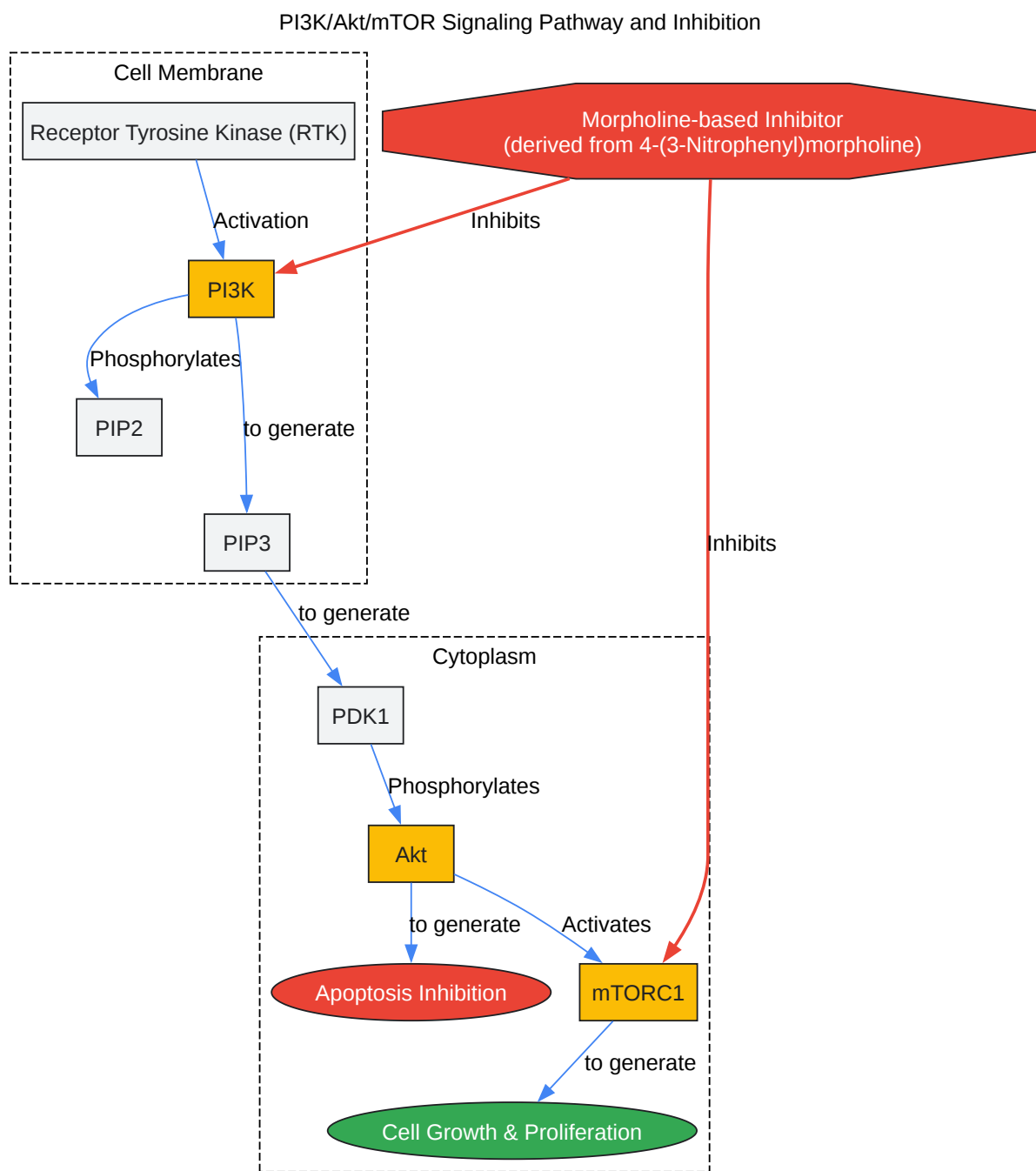
**4-(3-Nitrophenyl)morpholine** serves as a crucial building block in the synthesis of a variety of biologically active compounds.<sup>[1]</sup> The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.<sup>[4][5]</sup> Derivatives of **4-(3-Nitrophenyl)morpholine** have shown significant potential, particularly as anticancer agents.<sup>[1][6]</sup>

### Role as a PI3K/Akt/mTOR Pathway Inhibitor

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.<sup>[1][7]</sup> Dysregulation of this pathway is a common feature in many human cancers, making it a key target for cancer therapy.<sup>[1][2]</sup>

Several studies have highlighted that compounds containing a morpholine ring are effective inhibitors of the PI3K/Akt/mTOR pathway.<sup>[1][2]</sup> The oxygen atom in the morpholine ring can form a critical hydrogen bond within the kinase domain of PI3K and mTOR, contributing to the inhibitory activity.<sup>[1]</sup> **4-(3-Nitrophenyl)morpholine** provides a scaffold for the development of such inhibitors. By modifying the nitrophenyl group and other positions, medicinal chemists can synthesize libraries of compounds to optimize potency and selectivity against different isoforms of PI3K.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by morpholine-containing compounds.



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

## Conclusion

**4-(3-Nitrophenyl)morpholine** is a versatile and valuable intermediate in the field of drug discovery and development. Its straightforward synthesis and the biological significance of the morpholine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. The demonstrated potential for its derivatives to act as inhibitors of the PI3K/Akt/mTOR signaling pathway underscores its importance in the ongoing search for more effective cancer therapies. This guide provides foundational knowledge for researchers and scientists working with this important compound.

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